molecular formula C13H15ClN2O2 B11108664 1-(4-chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11108664
M. Wt: 266.72 g/mol
InChI Key: ZKRBASAWCAWBEI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure It contains a chlorophenyl group, an ethyl group, and a pyrrolidine ring with a carboxamide and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidine ring.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as ethylamine, under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

1-(4-Chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as inflammation or neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of certain enzymes, affecting metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and influencing cellular responses.

    Pathways: Interference with signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in the core structure.

    N-Ethyl-5-oxopyrrolidine-3-carboxamide: Lacks the chlorophenyl group, affecting its chemical properties and applications.

Uniqueness: 1-(4-Chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H15ClN2O2/c1-2-15-13(18)9-7-12(17)16(8-9)11-5-3-10(14)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,15,18)

InChI Key

ZKRBASAWCAWBEI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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